molecular formula C21H14F2N4O3 B2758740 3-(2-fluorobenzyl)-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899997-90-1

3-(2-fluorobenzyl)-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No. B2758740
CAS RN: 899997-90-1
M. Wt: 408.365
InChI Key: FLQRCARJRDVGGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-fluorobenzyl)-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H14F2N4O3 and its molecular weight is 408.365. The purity is usually 95%.
BenchChem offers high-quality 3-(2-fluorobenzyl)-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-fluorobenzyl)-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neurodegenerative Disease Treatment

Research on water-soluble tricyclic xanthine derivatives, including compounds with modifications on the purine ring similar to the queried compound, has shown promise for treating neurodegenerative diseases. These compounds have been evaluated for their ability to act as adenosine receptor antagonists and monoamine oxidase inhibitors, indicating potential for symptomatic and disease-modifying treatment of neurodegenerative diseases. Such compounds could offer advantages over single-target therapeutics by addressing multiple aspects of disease pathology (Brunschweiger et al., 2014).

Antidepressant and Anxiolytic Agents

Fluorinated purine derivatives have been synthesized and evaluated for their potential as antidepressant and anxiolytic agents. Studies on 2-fluoro and 3-trifluoromethylphenyl-piperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have identified compounds with significant serotonin receptor affinity and phosphodiesterase inhibitor activity, highlighting their potential in treating depression and anxiety disorders. Preliminary in vivo studies have shown promising results, further supporting their therapeutic potential (Zagórska et al., 2016).

Anticancer Activity

Fluorinated purine derivatives are also being investigated for their anticancer properties. Some derivatives have shown potent in vitro anti-proliferative activity against various human cancer cell lines, including MCF-7, HeLa, A-549, and U-87MG. The development of novel fused [1,2,3]triazolo[4',5':3,4] pyrrolo[2,1-f]purine derivatives and their evaluation as anticancer agents underscore the potential of fluorinated purine compounds in cancer therapy. These compounds could serve as a foundation for the development of new chemotherapeutic agents with enhanced efficacy and specificity (Ramya Sucharitha et al., 2021).

properties

IUPAC Name

7-(4-fluorophenyl)-2-[(2-fluorophenyl)methyl]-4-methylpurino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F2N4O3/c1-25-18-17(19(28)27(21(25)29)10-13-4-2-3-5-15(13)23)26-11-16(30-20(26)24-18)12-6-8-14(22)9-7-12/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLQRCARJRDVGGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3F)N4C=C(OC4=N2)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-fluorobenzyl)-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

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